![molecular formula C26H35NO5Si B12279115 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is particularly notable for its use in synthetic organic chemistry, where it serves as a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
The synthesis of 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For example, the reaction of an appropriate amine with a halogenated compound can lead to the formation of the azetidine ring.
Protection of Functional Groups: The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect the hydroxyl group, while the Boc (tert-butyloxycarbonyl) group is used to protect the amine group. These protecting groups are crucial for preventing unwanted side reactions during subsequent steps.
Functionalization: The protected azetidine is then functionalized at the 3-position to introduce the carboxylic acid group. This can be achieved through various methods, including oxidation or carboxylation reactions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates. For example, the reduction of a carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Reagents such as sodium hydride or lithium diisopropylamide (LDA) are often used.
Deprotection: The Boc and TBDPS protecting groups can be removed under specific conditions to yield the free amine and hydroxyl groups. Common deprotecting agents include trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF).
Applications De Recherche Scientifique
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for constructing diverse chemical structures.
Biology: The compound is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to mimic natural amino acids makes it useful in peptide and protein chemistry.
Medicine: In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. Its structural features allow for the design of molecules with specific biological activities.
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, enzymes, or receptors. The Boc and TBDPS groups can be selectively removed to expose reactive sites, allowing for targeted interactions with biological molecules. The azetidine ring’s strained structure also contributes to its reactivity, enabling it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-azetidine-3-carboxylic Acid: This compound lacks the TBDPS group, making it less protected and potentially more reactive in certain conditions.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a different core structure (indole) but shares the TBDPS protecting group, highlighting the versatility of TBDPS in protecting hydroxyl groups.
Methyl 1-Boc-azetidine-3-carboxylate: This compound is a methyl ester derivative of 1-Boc-azetidine-3-carboxylic Acid, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its combination of protecting groups and functionalized azetidine ring, providing a versatile platform for various synthetic and research applications.
Propriétés
Formule moléculaire |
C26H35NO5Si |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29) |
Clé InChI |
ZZWSOJHWMKIKJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
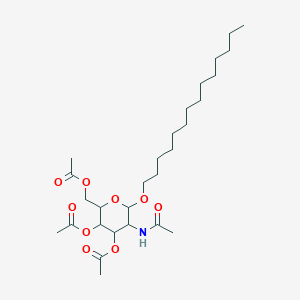

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)
![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
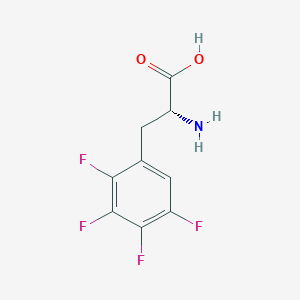
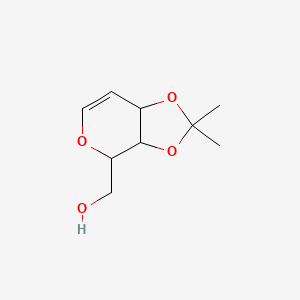
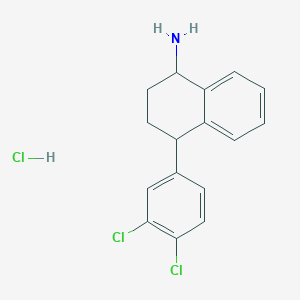

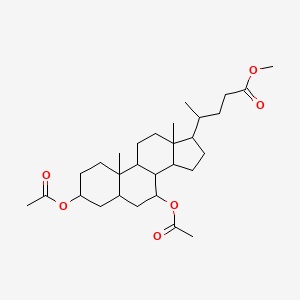
![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
